molecular formula C8H17ClN2O3 B2990581 5,5-Dimethoxypiperidine-3-carboxamide hydrochloride CAS No. 2228908-29-8

5,5-Dimethoxypiperidine-3-carboxamide hydrochloride

Cat. No.: B2990581
CAS No.: 2228908-29-8
M. Wt: 224.69
InChI Key: ZPWCLBBWFQLKKM-UHFFFAOYSA-N
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Description

5,5-Dimethoxypiperidine-3-carboxamide hydrochloride: is a chemical compound with a piperidine ring structure It is characterized by the presence of two methoxy groups at the 5-position and a carboxamide group at the 3-position, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxypiperidine-3-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxy groups are introduced at the 5-position of the piperidine ring using methoxylation reactions.

    Carboxamide Formation: The carboxamide group is introduced at the 3-position through amidation reactions.

    Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry: 5,5-Dimethoxypiperidine-3-carboxamide hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be explored for its pharmacological activities, such as its effects on neurotransmitter systems or enzyme inhibition.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxypiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    5-Methoxypiperidine-3-carboxamide hydrochloride: Lacks one methoxy group compared to 5,5-Dimethoxypiperidine-3-carboxamide hydrochloride.

    3-Carboxamidepiperidine hydrochloride: Lacks methoxy groups entirely.

    5,5-Dimethoxypyrrolidine-3-carboxamide hydrochloride: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness: this compound is unique due to the presence of two methoxy groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

IUPAC Name

5,5-dimethoxypiperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-12-8(13-2)3-6(7(9)11)4-10-5-8;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWCLBBWFQLKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(CNC1)C(=O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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